1-benzoyl-4-(2,5-dimethoxybenzyl)piperazine
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Overview
Description
1-benzoyl-4-(2,5-dimethoxybenzyl)piperazine, also known as benzylpiperazine (BZP), is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s, and it gained popularity as a recreational drug in the early 2000s. However, BZP has also been studied for its potential use in scientific research due to its unique biochemical and physiological effects.
Mechanism of Action
BZP acts as a dopamine and serotonin releaser by binding to and activating the vesicular monoamine transporter (VMAT2). This transporter is responsible for packaging dopamine and serotonin into vesicles in the presynaptic neuron. When BZP binds to VMAT2, it causes the release of dopamine and serotonin into the synaptic cleft, where they can bind to their respective receptors and produce their effects.
Biochemical and Physiological Effects:
BZP has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and changes in heart rate and blood pressure. BZP has also been shown to produce rewarding effects in animals, which suggests that it may have abuse potential.
Advantages and Limitations for Lab Experiments
One advantage of using BZP in lab experiments is its ability to selectively release dopamine and serotonin. This allows researchers to study the role of these neurotransmitters in various physiological and behavioral processes. However, one limitation of using BZP is its potential for abuse. Researchers must take precautions to ensure that BZP is used safely and responsibly in the lab.
Future Directions
There are several future directions for research on BZP. One area of interest is the development of new BZP analogs that have improved selectivity and potency for dopamine and serotonin release. Another area of interest is the use of BZP in the treatment of psychiatric disorders, such as depression and anxiety. Finally, BZP may also have potential as a tool for studying the role of dopamine and serotonin in addiction and substance abuse.
Synthesis Methods
BZP can be synthesized through a multi-step process starting from piperazine. The first step involves the reaction of piperazine with benzoyl chloride to form N-benzoylpiperazine. The second step involves the reaction of N-benzoylpiperazine with 2,5-dimethoxybenzyl chloride to form 1-benzoyl-4-(2,5-dimethoxybenzyl)piperazine.
Scientific Research Applications
BZP has been studied for its potential use in scientific research, particularly in the field of neuroscience. BZP has been shown to act as a dopamine and serotonin releaser, which means that it can increase the levels of these neurotransmitters in the brain. This property has made BZP a useful tool for studying the role of dopamine and serotonin in various physiological and behavioral processes.
properties
IUPAC Name |
[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-8-9-19(25-2)17(14-18)15-21-10-12-22(13-11-21)20(23)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJSFVKROCZYHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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